molecular formula C10H9NO2 B14844101 6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

Cat. No.: B14844101
M. Wt: 175.18 g/mol
InChI Key: TZKVSEHBQGMUAF-UHFFFAOYSA-N
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Description

6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate, followed by reaction with ammonia on γ-aluminum oxide . This method yields a mixture of tetrahydroquinolines and quinolines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The quinoline ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can intercalate with DNA, affecting its replication and transcription processes . Additionally, it may inhibit certain enzymes, leading to altered metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde stands out due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its unique structure makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-oxo-7,8-dihydro-5H-quinoline-3-carbaldehyde

InChI

InChI=1S/C10H9NO2/c12-6-7-3-8-4-9(13)1-2-10(8)11-5-7/h3,5-6H,1-2,4H2

InChI Key

TZKVSEHBQGMUAF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=N2)C=O

Origin of Product

United States

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